molecular formula C10H16 B7781404 (R)-(+)-Limonene CAS No. 68647-72-3

(R)-(+)-Limonene

Cat. No.: B7781404
CAS No.: 68647-72-3
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
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Description

(R)-(+)-Limonene is a naturally occurring monoterpene found predominantly in the peels of citrus fruits such as oranges, lemons, and limes. It is a clear, colorless liquid with a strong, pleasant citrus aroma. This compound is widely used in various industries due to its versatile properties, including its use as a flavoring agent, fragrance, solvent, and in cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-(+)-Limonene can be extracted from citrus fruit peels through a process called steam distillation. The peels are subjected to steam, which causes the essential oils to evaporate. The vapor is then condensed back into liquid form, separating the essential oil from the water. This method is widely used due to its efficiency and ability to preserve the integrity of the compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of citrus juice production. The peels, which are typically discarded, are processed to extract the essential oils. This not only provides a valuable product but also reduces waste in the citrus industry .

Chemical Reactions Analysis

Types of Reactions

(R)-(+)-Limonene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

(R)-(+)-Limonene exerts its effects through multiple molecular pathways. It is known to modulate apoptosis, promote autophagy, and inhibit angiogenesis and metastasis in cancer cells. This compound also targets oncogenic signaling molecules and related transcription factors, contributing to its anticancer properties . Additionally, it has been shown to inhibit viral DNA polymerase, thereby restraining viral replication .

Comparison with Similar Compounds

(R)-(+)-Limonene is often compared with other monoterpenes such as L-Limonene, cymene, pinene, thymol, and menthol.

This compound’s unique combination of high reactivity and versatility makes it a valuable compound in various applications.

Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
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InChI Key

XMGQYMWWDOXHJM-JTQLQIEISA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID1020778
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Molecular Weight

136.23 g/mol
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Physical Description

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma
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Boiling Point

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C
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Flash Point

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c.
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19
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Mechanism of Action

The sequence of events /in the spontaneously occurring nephropathy in mature male rats/ appears to be that: (1) protein accumulates in the lysosomes in the cytoplasm of epithelial cells of the P2 segment of the proximal convoluted tubules in the kidney cortex; (2) the accumulated material becomes so abundant that it crystallizes, forming the microscopically visible hyaline droplets; (3) the continued build-up of material eventually leads to the death of epithelial cells with a concomitant thinning of the epithelial layer (although some regeneration is usually seen); and (4) the dead cell debris becomes lodged in the outer strip of the outer medulla where the tubules narrow, forming granular casts and causing tubule dilation with pressure necrosis of the cells of the tubule walls. There is also an increase in the relative weight of the kidneys accompanying this phenomenon. ...Agents ...that appear to exacerbate this hyaline droplet formation and its consequences in mature male rats /include/ ...d-limonene., The mechanism by which d-limonene causes alpha2u-globulin accumulation in the male rat kidney has been elucidated. The prerequisite step in the development of the nephropathy is the binding to alpha2u-globulin of an agent, which in the case of d-limonene is the 1,2-epoxide. This binding is specific for alpha2u-globulin and reversible, with a binding affinity (Kd) of approximately 5.6X10-7 mol/L. Binding of this ligand to alpha2u-globulin reduces the rate of its lysosomal degradation relative to that of native protein, thereby causing it to accumulate. Lysosomal cathepsin activity towards other protein substrates is not altered. Whereas accumulation of alpha2u-globulin can be observed after a single oral dose of d-limonene, continued treatment results in additional histological changes in the kidney. Phagolysosomes become enlarged, engorged with protein and show polyangular crystalloid inclusions. After 3-4 weeks of dosing, progressive renal injury, characterized by single-cell degeneration and necrosis in the P2 segment of the renal proximal tubule, is noted. Dead cells are sloughed into the lumen of the nephron, contributing to the development of granular casts at the cortico-medullary junction. Renal functional perturbations, including reduced uptake of organic anions, cations and amino acids and mild proteinuria resulting from a large increase in the amount of alpha2u-globulin excreted in urine, are observed. These functional changes occur only in male rats and only at doses that exacerbate the protein droplet formation. In response to the cell death and functional changes, there is a compensatory increase in cell proliferation in the kidney, most notably in the P2 segment of the proximal tubules, the site of protein accumulation. With continued treatment, the cell proliferation persists, but it does not restore renal function. The increase in cell proliferation is linked to the development of renal tubular tumors. alpha2u-Globulin nephropathy and renal-cell proliferation occur at doses consistent with those that produce renal tubular tumors., In the male rat, the production of renal tumors by chemicals inducing alpha2u-globulin accumulation (CIGA) is preceded by the renal lesions ascribed to alpha2u-globulin-associated nephropathy. The involvement of hyaline droplet accumulation in the early nephrotoxicity associated with CIGA is a major difference from the sequence seen for classical carcinogens. The pathologic changes that precede the proliferative sequence for classical renal carcinogens also include a form of early nephrotoxicity, but no apparent hyaline droplet accumulation. Investigations performed in multiple laboratories ... have demonstrated a consistent association between hyaline droplets containing alpha2u-globulin and production of certain lesions in the male rat kidney. These renal lesions are not found in mice, female rats, or other laboratory species tested. The histopathological sequence in the male rat consists of the following: (1) an excessive accumulation of hyaline droplets containing alpha2u-globulin in renal proximal tubules; (2) subsequent cytotoxicity and single-cell necrosis of the tubule epithelium; (3) sustained regenerative tubule cell proliferation, providing exposure continues; (4) development of intralumenal granular casts from sloughed cell debris associated with tubule dilation, and papillary mineralization; (5) foci of tubule hyperplasia in the convoluted proximal tubules; and finally, (6) renal tubule tumors. Biochemical studies with model compounds show that CIGA or their metabolites bind specifically. but reversibly, to male rat alpha2u-globulin. The resulting alpha2u-globulin-CIGA complex appears to be more resistant to hydrolytic degradation by lysosomal enzyemes than native, unbound alpha2u-globulin. Inhibition of the catabolism of alpha2u-globulin, a protein only slowly hydrolyzed by renal lysosomal enzymes under normal physiological conditions, provides a plausible basis for the initial stage of protein overload in the nephropathy sequence.
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Color/Form

Oil, Colorless liquid or oil

CAS No.

5989-27-5, 65996-98-7
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-LIMONENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-142.4 °F (NTP, 1992), -74 °C, -90 °C
Record name D-LIMONENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20568
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (D)-LIMONENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-LIMONENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-Limonene
Reactant of Route 2
(R)-(+)-Limonene
Reactant of Route 3
(R)-(+)-Limonene
Reactant of Route 4
(R)-(+)-Limonene
Reactant of Route 5
(R)-(+)-Limonene
Reactant of Route 6
(R)-(+)-Limonene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.